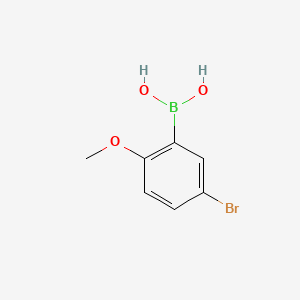
5-Bromo-2-methoxyphenylboronic acid
Overview
Description
5-Bromo-2-methoxyphenylboronic acid (5-BMPBA) is a boronic acid derivative that has been extensively studied for its applications in organic synthesis and scientific research. 5-BMPBA is a highly versatile molecule with a wide range of applications in organic synthesis, such as in the synthesis of heterocyclic compounds and polymers. In addition, 5-BMPBA has been used in various scientific research applications, such as in the study of drug metabolism, biochemistry, and physiology. The aim of
Scientific Research Applications
Suzuki Cross-Coupling Reactions
5-Bromo-2-methoxyphenylboronic acid plays a crucial role in Suzuki cross-coupling reactions. This process involves palladium-catalyzed cross-coupling with heteroaryl bromides, producing novel heteroarylpyridine derivatives, as demonstrated in the synthesis of functionalized pyridylboronic acids (Parry et al., 2002). Similarly, the compound is pivotal in the synthesis of various thiophene derivatives, showing significant electronic effects on the properties of the final products (Ikram et al., 2015).
Industrial Process Scale-Up
In industrial chemistry, this compound serves as a key intermediate in the manufacturing of therapeutic agents. An example is its role in the synthesis of SGLT2 inhibitors for diabetes therapy, demonstrating its application in the development of medical treatments (Zhang et al., 2022).
Antioxidant and Antibacterial Properties
Research on marine algae has uncovered natural bromophenols with potential antioxidant activity, where derivatives of this compound show potent free radical scavenging activities. These findings indicate the potential of such compounds in food preservation and health applications (Li et al., 2011). Additionally, the compound is identified in studies exploring antibacterial properties of bromophenols, signifying its relevance in the development of new antimicrobial agents (Xu et al., 2003).
Fluorescence Quenching Studies
The compound is also investigated in fluorescence quenching studies, shedding light on its interaction mechanisms, which are essential for understanding its behavior in various chemical and biological systems (Geethanjali et al., 2015).
Synthesis of Dapagliflozin
It is involved in the synthesis of dapagliflozin, an antidiabetic drug, showcasing its utility in pharmaceutical applications (Yafei, 2011).
Safety and Hazards
5-Bromo-2-methoxyphenylboronic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of water in case of skin contact .
Mechanism of Action
Target of Action
5-Bromo-2-methoxyphenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the transition metals, such as palladium, which act as catalysts in these reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boronic acid group in the compound transfers an organyl group to the transition metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a critical biochemical pathway. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects include the formation of new organic compounds through the creation of these bonds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is often performed in aqueous environments and can be influenced by the pH of the solution . Additionally, the presence of a transition metal catalyst, typically palladium, is crucial for the reaction to occur .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The nature of these interactions involves the formation of covalent bonds between the boronic acid group and the hydroxyl or amino groups of biomolecules, leading to the creation of stable complexes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, toxic and adverse effects have been observed, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can be metabolized through oxidative deamination and demethylation processes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its overall activity and function. The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for the compound’s activity, as it allows for precise interactions with target biomolecules.
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRLSHRAYPFXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404006 | |
| Record name | 5-Bromo-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-45-1 | |
| Record name | 5-Bromo-2-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


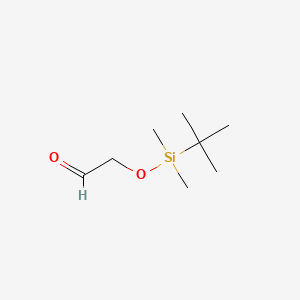
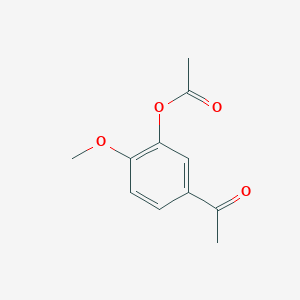
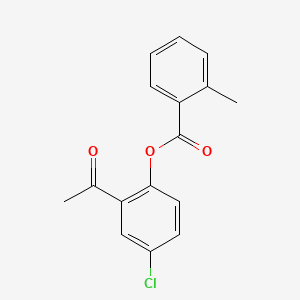


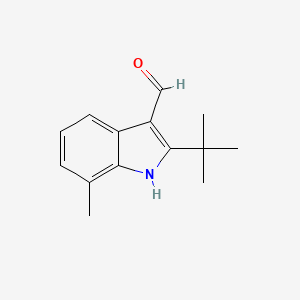
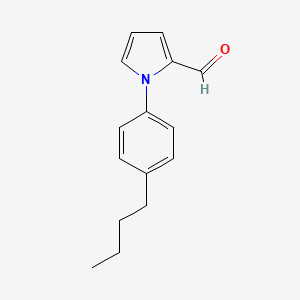



![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)



